sodium;dodecane
CAS No.: 2180-70-3
Cat. No.: VC19750399
Molecular Formula: C12H25Na
Molecular Weight: 192.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2180-70-3 |
---|---|
Molecular Formula | C12H25Na |
Molecular Weight | 192.32 g/mol |
IUPAC Name | sodium;dodecane |
Standard InChI | InChI=1S/C12H25.Na/c1-3-5-7-9-11-12-10-8-6-4-2;/h1,3-12H2,2H3;/q-1;+1 |
Standard InChI Key | BRPNNYXZQLLLSN-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCC[CH2-].[Na+] |
Introduction
Structural and Chemical Properties of Sodium Dodecane Derivatives
Sodium 1-Dodecanesulfonate
Molecular Formula:
Molecular Weight: 272.38 g/mol
Physical State: White to light cream powder
Purification: Recrystallization from ethanol followed by drying at 105°C .
Sodium 1-dodecanesulfonate is an anionic surfactant with a hydrophilic sulfonate group () and a hydrophobic dodecyl chain. Its critical micelle concentration (CMC) and aggregation behavior depend on interfacial interactions, as demonstrated in water–oil systems .
Table 1: Key Physical Properties of Sodium 1-Dodecanesulfonate
Property | Value |
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CAS Number | 2386-53-0 |
Melting Point | 105°C (decomposition) |
Solubility in Water | Highly soluble (>100 g/L) |
Hydration | Forms 3.5HO hydrate |
Application | Ion-pair chromatography, Suzuki reactions |
Sodium Dodecane-1-Thiolate
Molecular Formula:
Molecular Weight: 226.4 g/mol
Synthesis: Reacting dodecanethiol with sodium methoxide in methanol, followed by solvent evaporation .
This compound features a thiolate group (), making it a strong nucleophile in organic synthesis. Its applications include nanoparticle functionalization and catalysis.
Table 2: Key Physical Properties of Sodium Dodecane-1-Thiolate
Property | Value |
---|---|
CAS Number | 26960-77-0 |
Solubility | Soluble in polar aprotic solvents |
Stability | Hygroscopic; requires anhydrous storage |
Application | Gold nanoparticle synthesis, cross-coupling reactions |
Interfacial Behavior and Aggregation Dynamics
Water–Oil Interfaces
Molecular dynamics simulations reveal that sodium dodecyl sulfonate (SDS) adopts distinct conformations at water–vapor vs. water–oil interfaces. At water–decane interfaces, SDS molecules align parallel to the oil phase, enhancing interfacial stability. This contrasts with water–vapor systems, where SDS forms aggregates even at low concentrations .
Key Findings:
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Decane Parametrization: TraPPE force field simulations show liquid-like decane behavior at 300 K, whereas GROMOS parametrization leads to "frozen" decane layers.
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Nonlinear Spectroscopy: Second-order susceptibilities of SDS at frozen decane–water interfaces match experimental hexadecane droplet data, validating simulation accuracy .
Solubility and Environmental Impact
Dodecane itself exhibits minimal water solubility ( mole fraction at 25°C), but its sodium derivatives enhance hydrophilicity. In seawater, dodecane solubility decreases due to salting-out effects, with reported values of g/100 g at 35 g/kg salinity .
Synthetic Applications and Industrial Relevance
Sodium 1-Dodecanesulfonate in Catalysis
This compound serves as a phase-transfer catalyst in Suzuki–Miyaura cross-coupling reactions, enabling aryl–aryl bond formation under mild conditions. Its sulfonate group stabilizes transition metals (e.g., Pd), improving reaction yields .
Future Directions and Research Gaps
Advanced Materials Design
Research is needed to optimize sodium dodecane derivatives for:
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Quantum Dot Functionalization: Enhancing charge transfer in photovoltaic devices.
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Polymer Electrolytes: Improving ionic conductivity in solid-state batteries.
Environmental Remediation
Developing magnetic nanocomposites (e.g., FeO–graphene) functionalized with sodium dodecanesulfonate could enable efficient oil spill recovery .
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